
4-Chloro-2,7-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,7-dimethylquinoline (4-CDMQ) is a synthetic organic compound belonging to the quinoline family of compounds. It has been used in a variety of scientific applications, including the synthesis of other compounds, research into the mechanism of action of drugs, and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Cancer Research
- Synthesis and Cytotoxicity Evaluation : A study synthesized a series of 4-aminoquinoline derivatives by reacting 4-chloro-7-substituted-quinolines with various amines, including the evaluation of their cytotoxic effects on human breast tumor cell lines. One derivative showed significant potency against specific cell lines, suggesting the potential of 4-aminoquinoline as a prototype molecule for anticancer agents (Zhang et al., 2007).
Exploration in Drug Synthesis and Biological Activity
- Chloroquine-containing Compounds : Research on chloroquine (CQ) and its derivatives, including 4-aminoquinolines, highlighted their potential in managing various diseases beyond their antimalarial effects. The study discussed the chemical structures and potential therapeutic applications of these compounds, emphasizing the need for further exploration of 4-aminoquinolines in cancer therapy (Njaria et al., 2015).
Chemical Synthesis and Structural Analysis
- Synthesis and Structure Analysis : A study focused on synthesizing a compound involving 4-chloro-2,7,8-trimethylquinoline and its structural determination through X-ray diffraction. The research provided insights into the energy and structural characteristics of the compound, contributing to the understanding of its chemical properties (Tkachev et al., 2017).
Antimicrobial Activity
- Antibacterial Activity of Quinoline Derivatives : Another research synthesized 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives from 4-chloroquinoline and tested their activity against various bacterial strains. The study indicated the potential of these derivatives in developing new antimicrobial agents (Kayirere et al., 1998).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a unique chemical used in early discovery research , and its specific targets are still under investigation.
Pharmacokinetics
Its impact on bioavailability is unknown. The compound’s physical properties, such as its predicted boiling point of 2859±350 °C and density of 1188±006 g/cm3 , may influence its pharmacokinetic behavior.
Result of Action
As a unique chemical used in early discovery research , its specific effects are still under investigation.
Eigenschaften
IUPAC Name |
4-chloro-2,7-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLSHUULSRGNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


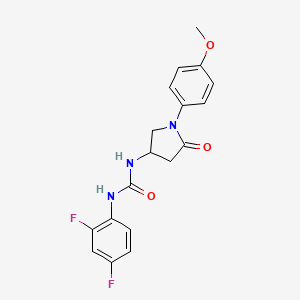
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)
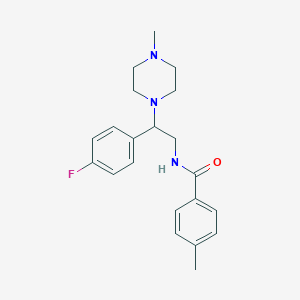
![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)
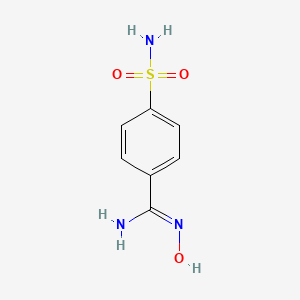


![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)
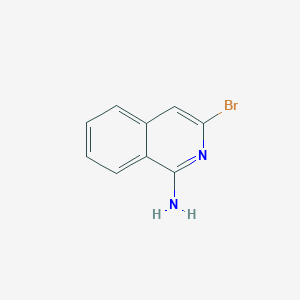
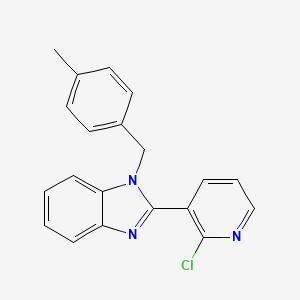
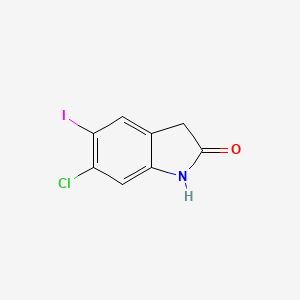
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)